molecular formula C13H17NO B2635681 2-[(R)-2-Pyrrolidinyl]indan-2-ol CAS No. 185246-76-8

2-[(R)-2-Pyrrolidinyl]indan-2-ol

Cat. No.: B2635681
CAS No.: 185246-76-8
M. Wt: 203.285
InChI Key: APGOZZJUJJGCGF-GFCCVEGCSA-N
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Description

2-[®-2-Pyrrolidinyl]indan-2-ol is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.285.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[®-2-Pyrrolidinyl]indan-2-ol can be achieved through several methods. One common approach involves the use of an immobilized lipase-catalyzed selective acylation of racemic trans-l-azidoindan-2-ol . This method provides high enantiomeric excess (>96%) of the desired product. Other methods include the Jacobson asymmetric epoxidation of indene and the chemical resolution of racemic m-l-aminoindan-2-ol .

Industrial Production Methods: Industrial production of 2-[®-2-Pyrrolidinyl]indan-2-ol typically involves large-scale synthesis using the aforementioned methods. The use of immobilized enzymes allows for efficient and scalable production, with the added benefit of enzyme recovery and recycling without significant loss of activity .

Chemical Reactions Analysis

Types of Reactions: 2-[®-2-Pyrrolidinyl]indan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-[®-2-Pyrrolidinyl]indan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in asymmetric catalysis and synthesis.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is utilized in the development of HIV protease inhibitors, such as indinavir.

    Industry: The compound’s unique structure makes it valuable in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[®-2-Pyrrolidinyl]indan-2-ol involves its interaction with specific molecular targets and pathways. In the context of HIV protease inhibitors, the compound acts as a ligand that binds to the active site of the protease enzyme, inhibiting its activity and preventing the maturation of viral particles . This mechanism is crucial for the development of effective antiviral therapies.

Comparison with Similar Compounds

    2-[(S)-2-Pyrrolidinyl]indan-2-ol: The enantiomer of the compound, which may exhibit different biological activities.

    1-Aminoindan-2-ol: A structurally related compound with similar applications in asymmetric synthesis and catalysis.

Uniqueness: 2-[®-2-Pyrrolidinyl]indan-2-ol is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and an indan-2-ol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]-1,3-dihydroinden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(12-6-3-7-14-12)8-10-4-1-2-5-11(10)9-13/h1-2,4-5,12,14-15H,3,6-9H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGOZZJUJJGCGF-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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